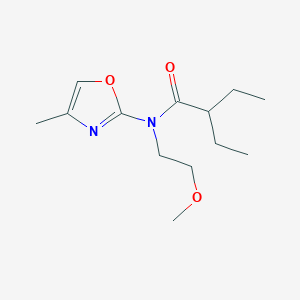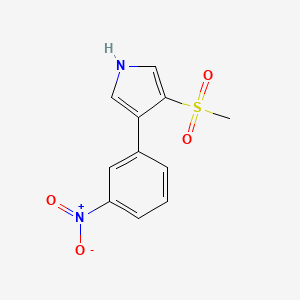
3-(Methanesulfonyl)-4-(3-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methylsulfonyl group at the third position and a nitrophenyl group at the fourth position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Pyrrole Formation: The cyclization of the intermediate compounds to form the pyrrole ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Halogenated Derivatives: Formed by electrophilic halogenation.
Scientific Research Applications
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-4-phenyl-1H-pyrrole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its solubility and interaction with other molecules.
3-(Methylsulfonyl)-1H-pyrrole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.
Uniqueness
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making this compound versatile for different applications.
Properties
CAS No. |
87388-61-2 |
|---|---|
Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
3-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)11-7-12-6-10(11)8-3-2-4-9(5-8)13(14)15/h2-7,12H,1H3 |
InChI Key |
NITOZBUZSRAZQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



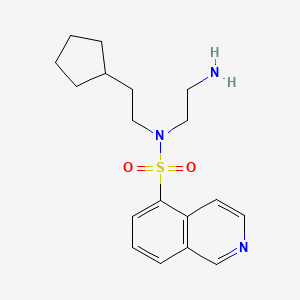

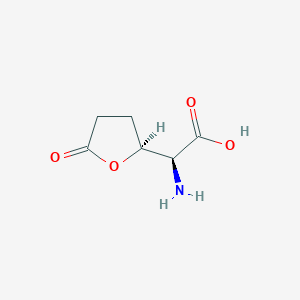

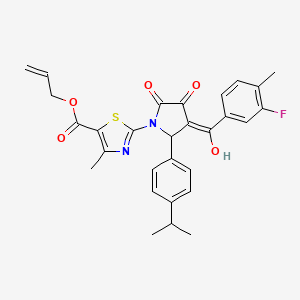
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
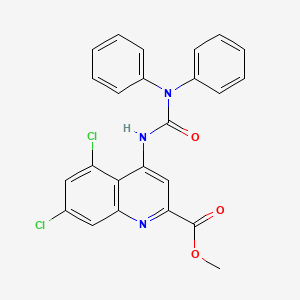
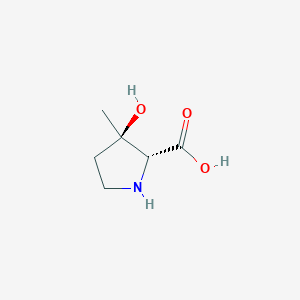
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
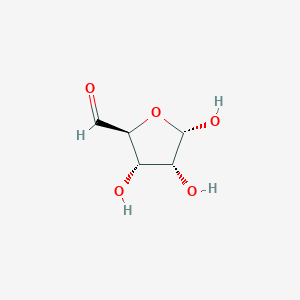
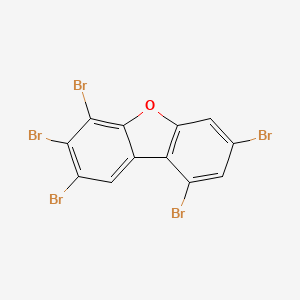
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
